rac Fesoterodine Fumarate

描述

Racemic Fesoterodine Fumarate is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which exerts the therapeutic effects by inhibiting bladder contractions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of racemic Fesoterodine Fumarate involves the esterification of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with isobutyric acid, followed by the formation of the fumarate salt. The reaction is typically carried out in an organic solvent, such as a ketone, at a temperature not exceeding 45°C .

Industrial Production Methods

Industrial production of racemic Fesoterodine Fumarate follows a similar synthetic route but is optimized for higher yields and purity. The process involves the salification reaction of Fesoterodine with fumaric acid in an organic solvent, ensuring the product has a high purity level with minimal impurities .

化学反应分析

Types of Reactions

Racemic Fesoterodine Fumarate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in Fesoterodine is hydrolyzed by esterases to form the active metabolite, 5-hydroxymethyl tolterodine.

Oxidation and Reduction: The active metabolite can undergo further metabolic transformations involving oxidation and reduction reactions mediated by cytochrome P450 enzymes.

Common Reagents and Conditions

Hydrolysis: Catalyzed by esterases in the body.

Oxidation and Reduction: Involves cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.

Major Products Formed

The primary product formed from the hydrolysis of racemic Fesoterodine Fumarate is 5-hydroxymethyl tolterodine, which is responsible for the therapeutic effects .

科学研究应用

Treatment of Overactive Bladder (OAB)

Fesoterodine has been extensively studied for its effectiveness in managing OAB symptoms. Clinical trials have demonstrated significant improvements in micturition frequency, urgency episodes, and urge incontinence compared to placebo:

- Phase III Trials : Two randomized, double-blind studies evaluated fesoterodine at doses of 4 mg and 8 mg over 12 weeks. Results showed:

The overall patient satisfaction rate with fesoterodine treatment was approximately 80%, indicating a high level of efficacy and tolerability .

Neurogenic Detrusor Overactivity

Fesoterodine is also indicated for neurogenic detrusor overactivity, particularly in patients with spinal cord injuries or neurological conditions affecting bladder control. Studies have shown that fesoterodine effectively reduces urinary frequency and urgency in these populations, improving overall quality of life .

Safety and Tolerability

Fesoterodine is generally well-tolerated; however, it is associated with some adverse effects:

- Common Adverse Effects : Dry mouth (34%), constipation (9%), and dyspepsia are frequently reported .

- Serious Adverse Events : In clinical trials, serious adverse events were rare and included cases like angina and QT prolongation; most were deemed unrelated to the medication .

The safety profile remains consistent across different age groups, including older adults .

Pharmacokinetics

Fesoterodine exhibits a bioavailability of approximately 52% for its active metabolite (5-HMT) and has a volume of distribution estimated at 169 L. The maximum concentration (Tmax) occurs around five hours post-administration .

Long-Term Efficacy

In a long-term open-label extension study involving patients treated with fesoterodine for up to three years:

- Patients maintained significant improvements in OAB symptoms.

- The majority continued on the higher dose of 8 mg due to sustained symptom relief.

- Discontinuation rates were noted at approximately 51% after two years, primarily due to adverse events or lack of efficacy .

Patient-Reported Outcomes

A study focusing on patient-reported outcomes highlighted that improvements in health-related quality of life (HRQoL) scores were statistically significant among patients receiving fesoterodine compared to those on placebo .

Summary Table: Clinical Findings on Fesoterodine

| Study Type | Population Size | Duration | Key Findings |

|---|---|---|---|

| Phase III Trials | ~2000 | 12 weeks | Significant reduction in micturition frequency |

| Open-label Extension | ~800 | Up to 36 months | Sustained symptom improvement; high satisfaction rates |

| Neurogenic Detrusor | Varies | Varies | Effective symptom management; improved HRQoL |

作用机制

Racemic Fesoterodine Fumarate acts as a competitive antagonist at muscarinic receptors. Once hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action is mediated through the antagonism of muscarinic receptors, which are involved in bladder contraction and salivation .

相似化合物的比较

Similar Compounds

Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.

Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic applications.

Oxybutynin: An antimuscarinic agent used to treat overactive bladder.

Uniqueness

Racemic Fesoterodine Fumarate is unique due to its rapid hydrolysis to an active metabolite, which provides a more consistent therapeutic effect. Additionally, its extended-release formulation offers the convenience of once-daily dosing, improving patient compliance .

生物活性

Rac Fesoterodine fumarate is an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). Its biological activity is largely attributed to its conversion into the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exhibits antagonistic effects on muscarinic acetylcholine receptors, particularly the M3 subtype, leading to reduced bladder contractions and alleviation of OAB symptoms.

Upon administration, this compound undergoes hydrolysis by nonspecific plasma esterases, resulting in the formation of 5-HMT. This metabolite acts as a competitive antagonist at various muscarinic receptors (M1, M2, M3, M4, and M5), with a significant affinity for the M3 receptor, which is primarily responsible for mediating bladder contraction. The pharmacodynamic effects include:

- Inhibition of bladder contraction : By antagonizing muscarinic receptors, 5-HMT decreases detrusor pressure and reduces the frequency of micturition.

- Symptomatic relief : Patients experience a reduction in urgency and urge urinary incontinence symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : The maximum concentration (Tmax) of 5-HMT occurs approximately 5 hours post-administration.

- Bioavailability : The bioavailability of 5-HMT is around 52%.

- Volume of Distribution : The volume of distribution for 5-HMT is approximately 169 L, indicating extensive tissue distribution.

- Protein Binding : About 50% of 5-HMT binds to plasma proteins such as albumin and alpha1-acid glycoprotein.

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy and safety of this compound in treating OAB. Key findings include:

- Phase 3 Studies : In randomized controlled trials involving over 2,800 patients, those treated with fesoterodine showed significant improvements in urinary frequency and urgency compared to placebo groups. For instance, a study reported a reduction in mean micturition episodes per day from baseline in patients receiving fesoterodine .

| Study Phase | Treatment Group | Mean Micturition Episodes (Baseline) | Mean Micturition Episodes (Post-Treatment) |

|---|---|---|---|

| Phase 3 | Fesoterodine 4 mg/day | 10.2 | 7.8 |

| Phase 3 | Fesoterodine 8 mg/day | 10.1 | 6.9 |

| Phase 3 | Placebo | 10.0 | 9.5 |

Safety Profile

The safety and tolerability of this compound have been well-documented across various studies:

- Common Adverse Effects : The most frequently reported adverse events include dry mouth (34% in fesoterodine group vs. 5% in placebo) and constipation (9% vs. 3%) .

- Serious Adverse Events : In long-term studies, serious adverse events were reported at rates of 3.5% for the fesoterodine group compared to 1.9% for placebo; however, most were deemed unrelated to treatment .

Case Studies

- Older Adults with OAB : A study focusing on older adults highlighted that fesoterodine was rated as "beneficial" due to its efficacy and tolerability in this demographic. Improvements in quality of life (QoL) metrics were observed alongside sustained reductions in OAB symptoms over extended periods .

- Parkinson’s Disease Patients : In a trial involving patients with Parkinson's disease suffering from OAB, treatment with fesoterodine resulted in significant reductions in urgency episodes and improved cognitive stability over four weeks .

属性

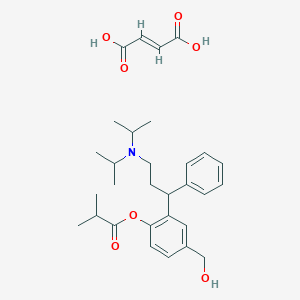

IUPAC Name |

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647799 | |

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333234-73-3 | |

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。